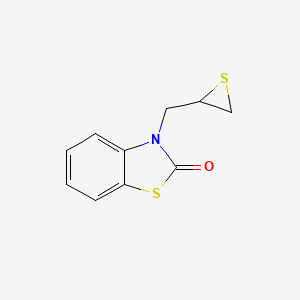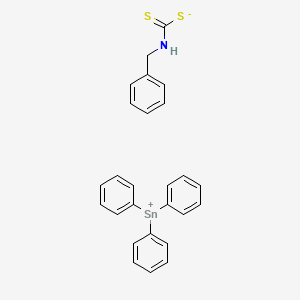
Triphenylstannanylium benzylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylstannanylium benzylcarbamodithioate is an organotin compound with the molecular formula C26H23NS2Sn. This compound is known for its unique structure, which includes a triphenylstannanylium cation and a benzylcarbamodithioate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenylstannanylium benzylcarbamodithioate typically involves the reaction of triphenyltin chloride with sodium benzylcarbamodithioate. The reaction is carried out in an organic solvent such as dichloromethane or toluene under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by filtration to remove any insoluble by-products. The resulting solution is then concentrated, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Triphenylstannanylium benzylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzylcarbamodithioates depending on the nucleophile used.
Scientific Research Applications
Triphenylstannanylium benzylcarbamodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of triphenylstannanylium benzylcarbamodithioate involves its interaction with biological molecules through its organotin moiety. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential candidate for antimicrobial and anticancer therapies. The molecular targets include enzymes with active thiol groups, and the pathways involved are related to cellular redox balance and protein function .
Comparison with Similar Compounds
Similar Compounds
Triphenylstannanylium chloride: Similar organotin compound with chloride as the anion.
Benzylcarbamodithioate: Similar compound without the organotin moiety.
Triphenylstannanylium acetate: Another organotin compound with acetate as the anion
Uniqueness
Triphenylstannanylium benzylcarbamodithioate is unique due to its combination of the organotin moiety and the benzylcarbamodithioate anion. This unique structure imparts specific chemical reactivity and biological activity that is not observed in other similar compounds. The presence of both the organotin and dithiocarbamate functionalities allows for a wide range of applications in different fields .
Properties
CAS No. |
1803-02-7 |
|---|---|
Molecular Formula |
C26H23NS2Sn |
Molecular Weight |
532.3 g/mol |
IUPAC Name |
N-benzylcarbamodithioate;triphenylstannanylium |
InChI |
InChI=1S/C8H9NS2.3C6H5.Sn/c10-8(11)9-6-7-4-2-1-3-5-7;3*1-2-4-6-5-3-1;/h1-5H,6H2,(H2,9,10,11);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
LPKMIIGXSAQXAW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)[S-].C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14172796.png)
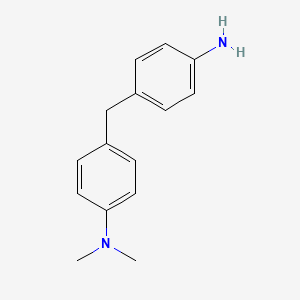
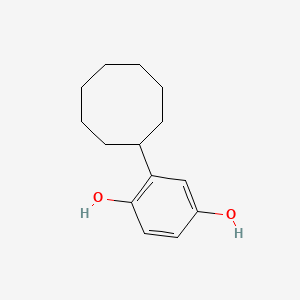
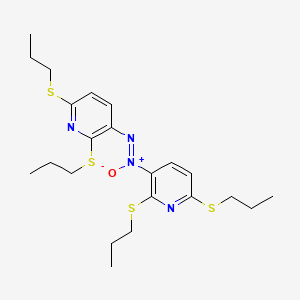
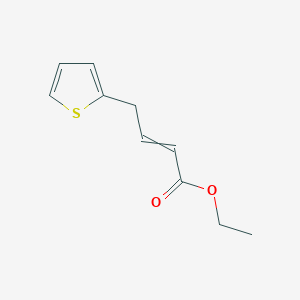
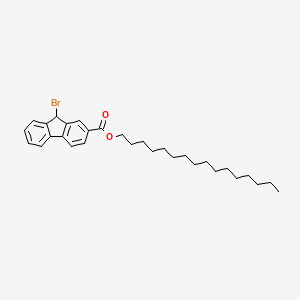
![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14172846.png)
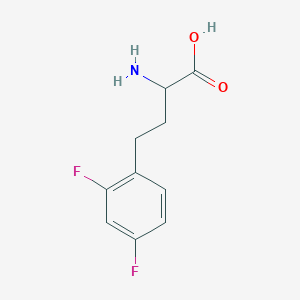
![4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B14172855.png)
![2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol](/img/structure/B14172861.png)
stannane](/img/structure/B14172867.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)

